2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoquinoline, a pyran ring, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and pyran rings are likely to contribute to the rigidity of the molecule, while the nitrophenyl group could potentially be involved in interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could potentially increase its rigidity and affect its solubility .Scientific Research Applications
Antimalarial Activity
A study by Werbel et al. (1986) on a series of compounds structurally similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide showed significant antimalarial potency against Plasmodium berghei in mice. These compounds demonstrated excellent activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
Anticancer and Antioxidant Properties
Research by Sayed et al. (2022) and (2021) on compounds containing nitrophenyl groups, similar to the one , revealed moderate to strong anticancer activity against various cancer cell lines, including pancreatic and lung carcinoma. These compounds also displayed high antioxidant activity, highlighting their potential in cancer treatment and as protective agents against oxidative stress (Sayed et al., 2022); (Sayed et al., 2021).
Antibacterial Activity
In a study by Fadda et al. (2013), compounds structurally related to the query chemical demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of such compounds in developing new antibacterial agents (Fadda et al., 2013).
Synthesis and Structural Studies
A study by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, which bear similarity to the compound . The research highlighted the formation of crystalline salts and gels when treated with mineral acids, which could have implications in material science and pharmaceutical formulations (Karmakar et al., 2007).
Insecticidal Activity
Bakhite et al. (2014) explored the insecticidal properties of pyridine derivatives, closely related to the compound of interest. They found that these compounds possessed moderate to strong aphidicidal activities, suggesting potential use in agricultural pest control (Bakhite et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-9-8-16-4-1-2-5-17(16)12-25)31-14-22(21)32-15-23(28)24-18-6-3-7-19(10-18)26(29)30/h1-7,10-11,14H,8-9,12-13,15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXTXTRMWKLIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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